

Core Principles of Nitrogen-17 Beta Decay

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Compound of Interest

Compound Name: **Nitrogen-17**

Cat. No.: **B1197461**

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Nitrogen-17 is a neutron-rich, unstable isotope of nitrogen. It undergoes beta-minus (β^-) decay to achieve a more stable nuclear configuration. In this process, a neutron within the ^{17}N nucleus is converted into a proton, leading to the emission of a high-energy electron (β^- particle) and an electron antineutrino ($\bar{\nu}_e$). This transformation increases the atomic number (Z) by one, from 7 to 8, while the mass number (A) remains 17. The resulting nuclide is Oxygen-17.

The primary decay equation is: $^{17}\text{N} \rightarrow {}^{17}\text{O} + \text{e}^- + \bar{\nu}_e$

A significant feature of ^{17}N decay is that the beta decay can populate highly excited, neutron-unbound states in ${}^{17}\text{O}$. When these states are above the neutron separation energy (the energy required to remove a neutron from the nucleus), they can de-excite by emitting a neutron, resulting in the stable isotope Oxygen-16 (${}^{16}\text{O}$). This process is known as beta-delayed neutron emission and is the dominant decay mode for ^{17}N .^[1]

The equation for the beta-delayed neutron emission branch is: $^{17}\text{N} \rightarrow {}^{17}\text{O} \rightarrow {}^{16}\text{O} + \text{n} + \text{e}^- + \bar{\nu}_e^*$

Quantitative Decay Characteristics

The decay of ^{17}N is characterized by several key quantitative parameters, which have been determined through numerous experiments. The accepted values are summarized in the tables below.

Table 1: General Properties of Nitrogen-17 Decay

Property	Value and Uncertainty
Half-life ($T_{1/2}$)	4.173 ± 0.004 s
Q-value (β^- Decay Energy)	8679.820 ± 15.020 keV
Spin and Parity ($J\pi$)	$1/2^-$
Primary Decay Mode	Beta-Delayed Neutron Emission

Sources:[1][2]

Table 2: Beta Decay Branches of Nitrogen-17 to Oxygen-17 States

This table details the specific pathways of the beta decay from the ground state of ^{17}N ($J\pi = 1/2^-$) to the ground and various excited states of ^{17}O . The log ft value is a measure of how "forbidden" a particular transition is, with lower values indicating more probable (allowed) transitions.

¹⁷ O Level Energy (keV)	¹⁷ O Level Spin & Parity (Jπ)	Branching Ratio (%)	log ft Value	Decay Mode
0 (Ground State)	5/2 ⁺	1.6 ± 0.5	7.29 ± 0.11	β ⁻ to bound state
871	1/2 ⁺	3.0 ± 0.5	6.80 ± 0.07	β ⁻ to bound state
3055.2	1/2 ⁻	0.34 ± 0.06	7.08 ± 0.08	β ⁻ to bound state
4551.2	3/2 ⁻	38.0 ± 1.3	4.41 ± 0.02	β ⁻ -delayed neutron emission
5083	3/2 ⁺	0.6 ± 0.4	5.9 ± 0.5	β ⁻ -delayed neutron emission
5389.0	3/2 ⁻	50.1 ± 1.3	3.86 ± 0.02	β ⁻ -delayed neutron emission
5951.8	1/2 ⁻	6.9 ± 0.5	4.35 ± 0.03	β ⁻ -delayed neutron emission
Total to Bound States	-	~4.9%	-	
Total Neutron Emission	-	~95.1%	-	

Source: Adapted from TUNL Nuclear Data Evaluation Project.[3]

Experimental Protocols

The study of short-lived isotopes like ¹⁷N requires specialized experimental techniques for production, separation, and detection. A typical modern experimental workflow is described below.

Production and Separation of Nitrogen-17

- Primary Beam Acceleration: A stable, heavy-ion beam (e.g., ⁴⁸Ca or ²⁶Mg) is accelerated to high energies (typically >100 MeV/nucleon) using a cyclotron facility.

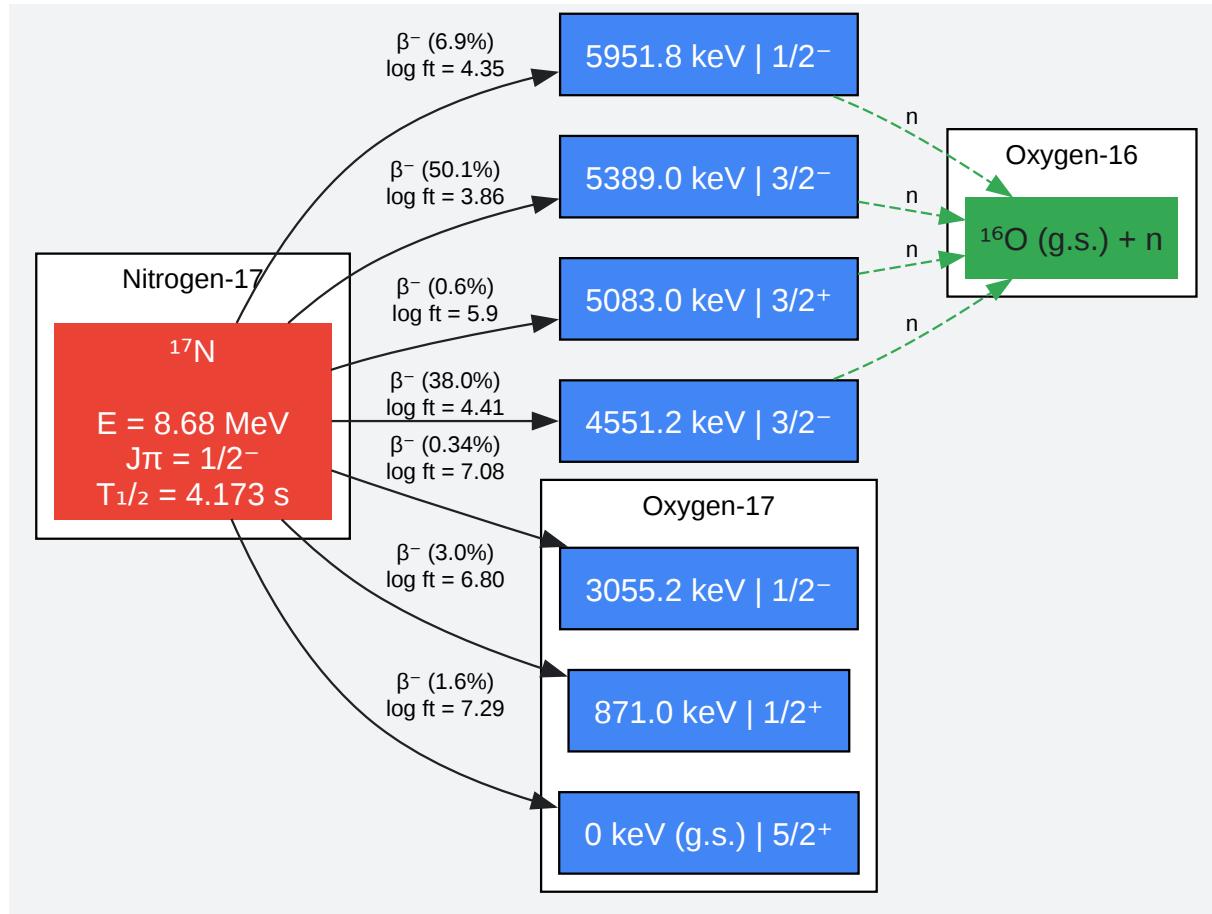
- **Fragmentation Target:** The high-energy primary beam is directed onto a light target, usually made of beryllium (Be).
- **Projectile Fragmentation:** The primary beam ions collide with the target nuclei, fragmenting into a wide variety of lighter, often neutron-rich, isotopes. This "cocktail beam" contains the desired ^{17}N ions among many other species.
- **Isotope Separation:** The cocktail beam is guided into a fragment separator (e.g., the A1900 at the National Superconducting Cyclotron Laboratory). The separator uses a series of magnetic fields to separate the isotopes based on their mass-to-charge ratio (A/Z) and energy loss in a degrader foil, allowing for the selection of a purified beam of ^{17}N .^[4]

Detection and Spectroscopy

- **Implantation:** The purified ^{17}N beam is implanted into a central detector. This can be a thin plastic scintillator or a position-sensitive semiconductor detector (like a Yttrium Orthosilicate (YSO) detector), which records the time and position of each ion's arrival and its subsequent beta decay.^[4]
- **Beta Detection:** The implantation detector also serves to detect the emitted beta particle, providing a timing signal that marks the decay event.
- **Neutron Detection:** An array of neutron detectors, typically plastic scintillator bars, is placed around the implantation station. When a neutron is emitted, it travels to one of these bars and interacts, producing a light signal. By measuring the time difference between the beta signal (start) and the neutron signal (stop), the neutron's time-of-flight, and thus its kinetic energy, can be precisely determined.
- **Gamma-Ray Detection:** High-purity germanium (HPGe) clover detectors are also positioned around the setup. These detectors measure the energy of any gamma rays emitted from the de-excitation of ^{17}O bound states with high resolution.
- **Coincidence Measurement:** The key to reconstructing the decay scheme is to record events in coincidence. By correlating the detection of a beta particle with a specific energy neutron or gamma ray, the decay path can be unambiguously identified. For example, a β -n coincidence links the beta decay to a specific neutron-emitting state in ^{17}O .

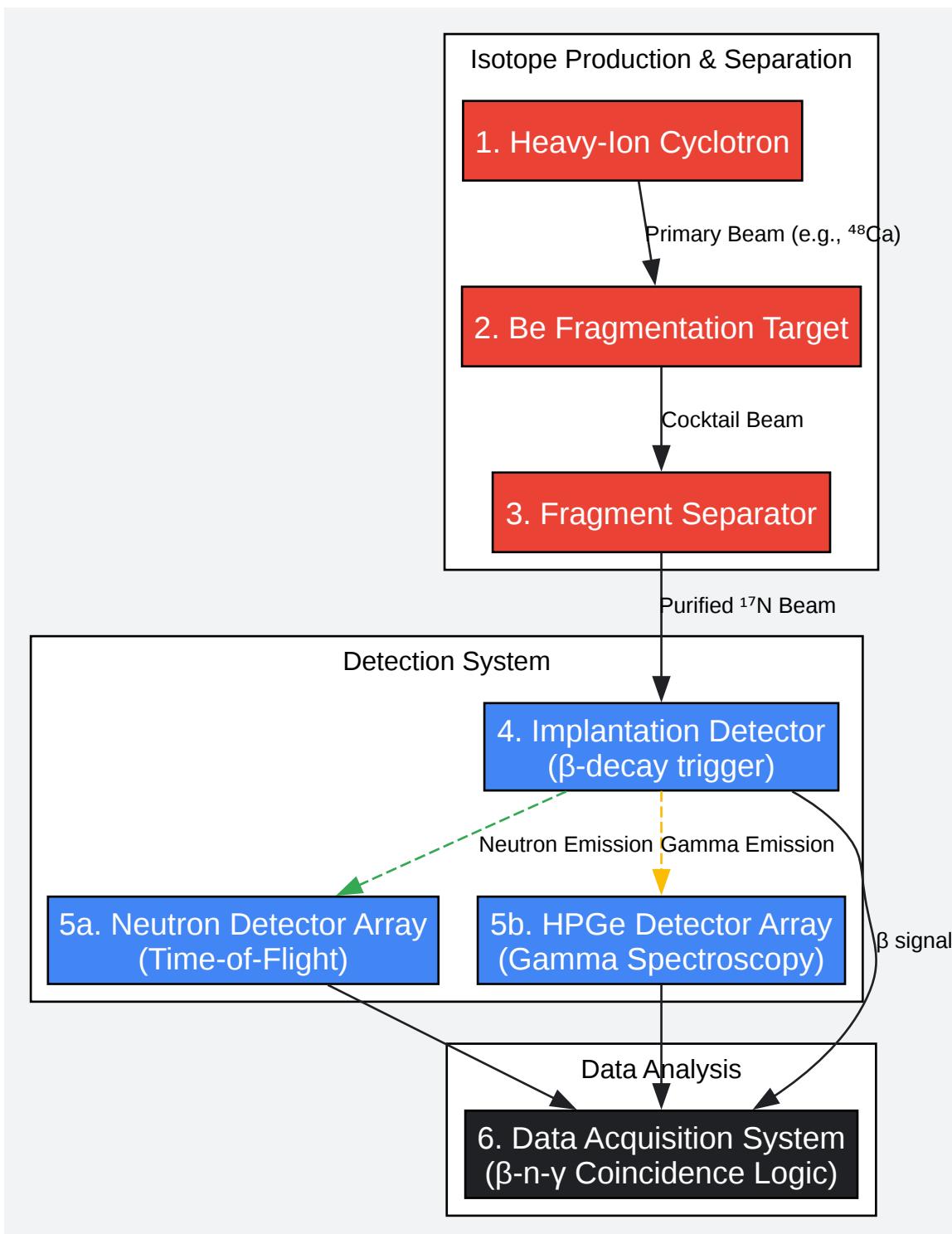
Visualizations

The following diagrams illustrate the ^{17}N decay pathway and a typical experimental workflow.



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Figure 1: Decay scheme of **Nitrogen-17**.



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Figure 2: Experimental workflow for ^{17}N decay studies.

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